molecular formula C27H23NO4 B11145563 2-[2-(4-Methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145563
M. Wt: 425.5 g/mol
InChI Key: ZBRJZYKCUWLONF-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromeno-pyrrole derivative featuring a fused chromene and pyrrole core. Its structure includes a 4-methoxyphenethyl substituent at position 2 and a 4-methylphenyl group at position 1 (Fig. 1). The compound’s molecular weight is approximately 455.5 g/mol (estimated based on analogs like C28H25NO5 in ), with a chromeno[2,3-c]pyrrole backbone that enables π-π stacking and hydrogen-bonding interactions. Synthetic routes typically involve multicomponent reactions using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under optimized conditions (yields: 43–86%) .

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23NO4/c1-17-7-11-19(12-8-17)24-23-25(29)21-5-3-4-6-22(21)32-26(23)27(30)28(24)16-15-18-9-13-20(31-2)14-10-18/h3-14,24H,15-16H2,1-2H3

InChI Key

ZBRJZYKCUWLONF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl ethyl derivatives and 4-methylphenyl derivatives, which undergo a series of reactions such as condensation, cyclization, and oxidation to form the final product. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohol or amine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways. For instance:

  • Case Study : A study on related chromeno-pyrrole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating effective doses for therapeutic use .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activities against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

  • Case Study : A series of experiments showed that chromeno derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Neuroprotective Effects

There is emerging evidence that chromeno-pyrrole compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

  • Research Insight : In vitro studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Comparative Data Table

Application AreaDescriptionRelevant Studies
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against various bacterial strains
Neuroprotective EffectsReduces oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy, methyl) enhance solubility and metabolic stability compared to electron-withdrawing groups (e.g., Cl, NO₂) .
  • Bulkier substituents (e.g., isopropylphenyl in ) reduce bioavailability but improve target specificity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound 1-(4-Chlorophenyl) Analog 2-Allyl Derivative
Molecular Formula C₂₈H₂₅NO₅ (est.) C₂₇H₂₂ClNO₅ C₂₁H₁₇NO₄
logP 3.8 (predicted) 4.2 2.9
Hydrogen Bond Acceptors 5 5 4
Rotatable Bonds 6 5 4

Biological Activity

The compound 2-[2-(4-Methoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Synthesis

The structure of the compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol

The synthesis of this compound typically involves multicomponent reactions that yield high purity and good yields. Research indicates that methods such as one-pot synthesis are effective in producing libraries of functionalized derivatives, demonstrating the versatility of the chromeno[2,3-c]pyrrole scaffold in medicinal chemistry .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of chromeno[2,3-c]pyrrole derivatives. These compounds exhibit significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. For instance, a study demonstrated that certain derivatives showed up to 90% inhibition of DPPH radicals at specific concentrations .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Research has shown that derivatives of chromeno[2,3-c]pyrrole possess antibacterial properties against Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Chromeno-pyrrole Derivative AStaphylococcus aureus32 μg/mL
Chromeno-pyrrole Derivative BEscherichia coli64 μg/mL

These findings suggest that modifications to the pyrrole structure can enhance antibacterial efficacy .

Enzyme Inhibition

Chromeno[2,3-c]pyrroles have also been identified as potential inhibitors of key enzymes involved in various diseases. Notably, some derivatives have shown promise as inhibitors of the main protease (Mpro) of SARS-CoV-2, indicating their potential application in antiviral therapies .

Glucokinase Activation

Another significant biological activity observed is the activation of glucokinase, an enzyme crucial for glucose metabolism. This property suggests potential therapeutic applications in managing diabetes and metabolic disorders .

Case Study 1: Antioxidant Activity Evaluation

A study conducted on a series of synthesized chromeno[2,3-c]pyrrole derivatives evaluated their antioxidant capacities using various assays (DPPH, ABTS). The results indicated that compounds with electron-donating groups exhibited enhanced antioxidant activity compared to their counterparts.

Case Study 2: Antimicrobial Efficacy Against MRSA

In vitro studies were performed to assess the antimicrobial efficacy of selected chromeno[2,3-c]pyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant inhibition zones compared to control antibiotics, suggesting that these compounds could serve as leads for new antibacterial agents.

Q & A

Q. What are the most efficient synthetic routes for synthesizing this compound and its derivatives?

The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This method achieves a 92% success rate across 240 experiments, yielding 223 derivatives with purity >95% (HPLC) and isolated yields ranging from 43% to 86% . Key steps include:

  • Substrate selection : Use methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (9 variants), aryl aldehydes (26 variants), and primary amines (27 variants) to diversify substituents.
  • Optimized conditions : Heating times vary (15–120 min) depending on aldehyde electronic properties (donor/acceptor groups). For example, aldehydes with donor groups require longer heating (up to 2 h), while acceptor groups need 15–20 min .

Q. How do substituents on aryl aldehydes and primary amines influence reaction efficiency and product diversity?

Substituents on aryl aldehydes (e.g., methoxy, methyl, halogens) and primary amines (alkyl, aryl) significantly impact reaction kinetics but not cyclization feasibility. For example:

  • Electron-donating groups (e.g., methoxy) prolong reaction times but do not hinder cyclization.
  • Halogens (Cl, F) on methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates are tolerated, enabling diverse functionalization .
  • A 1.1 eq. excess of amines is critical for aldehydes with phenolic hydroxyl groups to prevent side reactions .

Q. Table 1: Representative Substrate Scope and Yields

Component TypeExamples TestedKey SubstituentsYield Range (%)
Aryl Aldehydes26Methoxy, Cl, Allyl50–86
Primary Amines27Methyl, Benzyl, Etc.43–79
Methyl 4-(o-Hydroxyphenyl) Esters9Methyl, Cl, F60–82

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields and reduced resource consumption?

Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict optimal conditions. For example:

  • Use density functional theory (DFT) to model transition states and identify energy barriers for donor/acceptor aldehyde systems .
  • Apply machine learning to correlate substituent electronic profiles (Hammett σ values) with heating times and yields, enabling predictive modeling .

Q. How can researchers resolve contradictions in yield data across similar substrates?

Contradictions often arise from subtle electronic or steric effects. Methodological solutions include:

  • Systematic screening : Test substituent combinations (e.g., para- vs. ortho-substituted aldehydes) under standardized conditions.
  • Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., NMR) to identify rate-limiting steps for specific substrates .
  • Statistical analysis : Use multivariate regression to isolate variables (e.g., substituent size, polarity) affecting yields .

Q. What strategies enable the synthesis of bioactive derivatives from this compound?

The core structure can be functionalized via:

  • Hydrazine-mediated ring expansion : React with hydrazine hydrate (3–7 eq.) to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, which are bioactive scaffolds .
  • Post-synthetic modifications : Introduce sulfonyl or acyl groups to the pyrrole nitrogen to enhance pharmacological properties .

Q. Table 2: Derivative Synthesis Success Rates

Reaction TypeSubstrates TestedSuccess Rate (%)Average Yield (%)
Hydrazine Ring Expansion1208568
Acylation457855

Methodological Notes

  • Contradictory Data Handling : When yields diverge (>20% variation), re-examine solvent polarity (e.g., DMF vs. THF) and amine nucleophilicity, as these factors are underreported in initial studies .
  • Purity Assurance : Employ HPLC with UV-Vis detection (λ = 254 nm) to verify >95% purity, particularly for halogenated derivatives prone to byproducts .

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